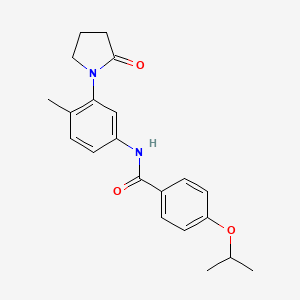

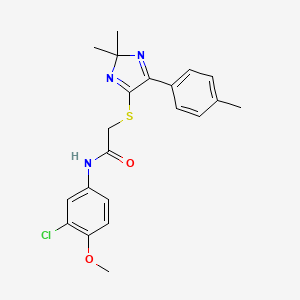

4-isopropoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-isopropoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamides often contain a benzoyl group attached to an amine group and can be modified to enhance their biological properties. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for various applications, including luminescent properties and pharmacological activities.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity and physical properties. Spectroscopic methods such as IR, UV-Visible, 1H and 13C NMR, and X-ray crystallography are commonly used to characterize these compounds . For example, the structure of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide was determined using various spectroscopic techniques and confirmed by DFT calculations . These techniques would similarly be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including tautomerism, as seen in the case of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, which exists in keto-enol forms . The reactivity of these compounds can also be influenced by their functional groups, as demonstrated by the functionalization of poly(styryl)lithium with benzamide derivatives . The chemical reactivity of this compound would be influenced by the presence of the isopropoxy and pyrrolidinyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, luminescence, and thermal stability, are important for their practical applications. Compounds with aggregation-enhanced emission properties have been reported, which show luminescence in both solution and solid states . The thermal stability and mechanochromic properties of these compounds can be studied using techniques like thermal gravimetric analysis (TGA) . The physical and chemical properties of this compound would need to be evaluated in a similar manner to understand its potential applications.

Scientific Research Applications

Chemical Synthesis and Characterization

4-isopropoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is involved in the synthesis of complex molecular structures, often acting as a precursor or intermediate in the production of pharmaceutical compounds. For instance, similar compounds have been synthesized as part of research programs targeting novel molecules with potential anti-inflammatory properties, as seen in the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, which is structurally related and has shown promising activity (Moloney, 2001).

Pharmacological Studies

Compounds similar to this compound have been investigated for their potential pharmacological benefits. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an orally active histone deacetylase inhibitor showing significant antitumor activity in vivo and has entered clinical trials, highlighting the therapeutic potential of such compounds in cancer treatment (Zhou et al., 2008).

Neurological Research

In the realm of neurological disorders, derivatives of compounds structurally similar to this compound have been used as molecular imaging probes. For example, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide has been utilized in positron emission tomography (PET) studies to quantify serotonin 1A receptor densities in the living brains of Alzheimer's disease patients, shedding light on the pathological mechanisms of the disease (Kepe et al., 2006).

Material Science Applications

The chemical structure of this compound and its derivatives also find applications in material science, particularly in the synthesis of polymers with specific functional properties. For example, the synthesis of ordered polymers through direct polycondensation involving similar complex molecules demonstrates the versatility of these compounds in creating new materials with desired physical and chemical properties (Yu et al., 1999).

properties

IUPAC Name |

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-14(2)26-18-10-7-16(8-11-18)21(25)22-17-9-6-15(3)19(13-17)23-12-4-5-20(23)24/h6-11,13-14H,4-5,12H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQVXEVVSHCNKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2520624.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2520626.png)

![3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520627.png)

![1-(4-Methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2520634.png)

![1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B2520635.png)

![8-fluoro-2-(methylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2520642.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2520645.png)

![4-{1-[4-(Morpholin-4-yl)butyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2520646.png)